![molecular formula C11H12Cl2N2S B14214747 2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]- CAS No. 832724-86-4](/img/structure/B14214747.png)
2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]- is a heterocyclic compound that features a thiazolidine ring with chloromethyl and chlorophenylmethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]- typically involves the reaction of thiazolidine derivatives with chloromethylating agents. One common method includes the use of 2-chloromethyl thiazole, which reacts with appropriate reagents under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with other compounds to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazolidinimine derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloromethyl pyridine
- 2-Chloromethyl quinoline
- 2-Chloromethyl benzimidazole
Uniqueness
Compared to these similar compounds, 2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]- is unique due to its thiazolidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
832724-86-4 |
|---|---|
Molecular Formula |
C11H12Cl2N2S |
Molecular Weight |
275.2 g/mol |
IUPAC Name |
4-(chloromethyl)-3-[(2-chlorophenyl)methyl]-1,3-thiazolidin-2-imine |
InChI |
InChI=1S/C11H12Cl2N2S/c12-5-9-7-16-11(14)15(9)6-8-3-1-2-4-10(8)13/h1-4,9,14H,5-7H2 |
InChI Key |
YZVBYPFBVXMTRA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C(=N)S1)CC2=CC=CC=C2Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



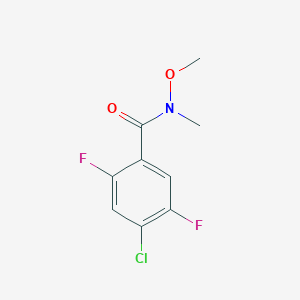
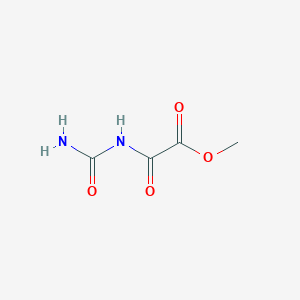
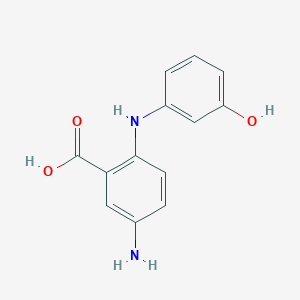
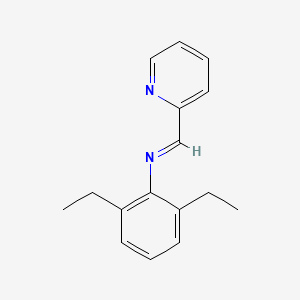
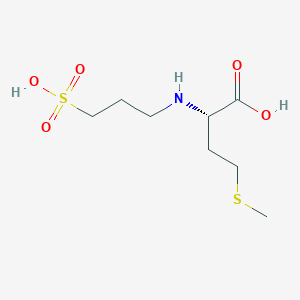
![[(2S,6S)-4-benzyl-6-methoxymorpholin-2-yl]methanol](/img/structure/B14214736.png)
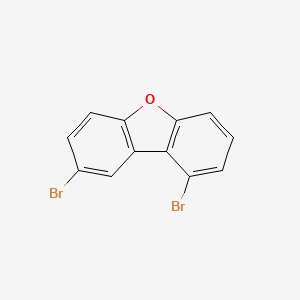
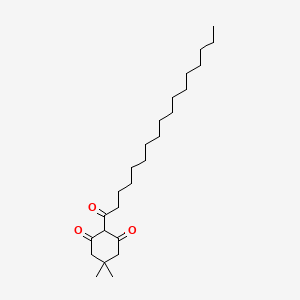
![2-{[(Triphenylstannyl)oxy]carbonyl}-1,3-thiazole](/img/structure/B14214753.png)
![[1-(2,3-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B14214757.png)
![Benzoic acid;[3,5-bis[(10-butylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14214764.png)
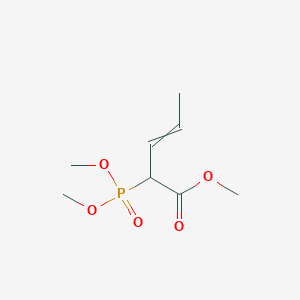
![1-[(4-Bromophenyl)ethynyl]-3-[(4-hexylphenyl)ethynyl]benzene](/img/structure/B14214771.png)
